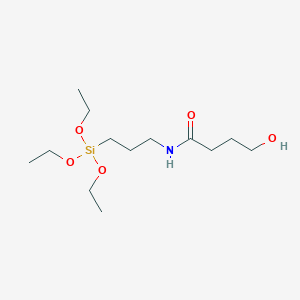

N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide

Description

Properties

IUPAC Name |

4-hydroxy-N-(3-triethoxysilylpropyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29NO5Si/c1-4-17-20(18-5-2,19-6-3)12-8-10-14-13(16)9-7-11-15/h15H,4-12H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDAMFXBOUOVMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCNC(=O)CCCO)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29NO5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186543-03-3 | |

| Record name | N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Reagents

The reaction proceeds via a two-step mechanism:

-

Activation : 4-Hydroxybutyric acid reacts with a carbodiimide (e.g., dicyclohexylcarbodiimide, DCC) to form an O-acylisourea intermediate.

-

Acylation : The intermediate is attacked by the primary amine group of APTES, forming the amide bond and releasing dicyclohexylurea (DCU) as a byproduct.

Key reagents and conditions:

-

Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) to prevent hydrolysis of the triethoxysilyl group.

-

Coupling agent : DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) at stoichiometric ratios (1:1 relative to the acid).

-

Additives : Hydroxybenzotriazole (HOBt) or hydroxyazabenzotriazole (HOAt) to suppress racemization and enhance coupling efficiency.

-

Temperature : Room temperature (20–25°C) under inert atmosphere (N₂ or Ar).

Workflow and Optimization

A typical procedure involves:

-

Dissolving 4-hydroxybutyric acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

-

Adding DCC (1.2 eq) dropwise under stirring, followed by APTES (1.05 eq) after 30 minutes.

-

Stirring for 12–24 hours, monitoring progress by thin-layer chromatography (TLC).

-

Filtering DCU precipitates and evaporating the solvent under reduced pressure.

-

Purifying the crude product via silica gel chromatography (hexane:ethyl acetate, 3:1).

Yield : 65–78% after purification.

Alternative Coupling Strategies

Uranium/Guanidinium-Based Reagents

Uronium salts like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) offer faster reaction rates and higher yields in challenging couplings. For example:

Mixed Anhydride Method

Forming mixed anhydrides with chloroformates provides an alternative activation pathway:

-

Treat 4-hydroxybutyric acid with isobutyl chloroformate (1.1 eq) and N-methylmorpholine (1.2 eq) in THF at −15°C.

-

Add APTES (1.0 eq) and stir for 4 hours.

Yield : ~60%, with shorter reaction times but lower efficiency.

Purification and Characterization

Chromatographic Purification

Silica gel chromatography remains the standard method, using gradients of nonpolar solvents (hexane) and polar modifiers (ethyl acetate or methanol). The target compound typically elutes at 20–30% ethyl acetate.

Analytical Data

-

¹H NMR (CDCl₃, 400 MHz): δ 5.20 (s, 1H, OH), 3.81 (q, 6H, SiOCH₂CH₃), 3.35 (t, 2H, NHCH₂), 1.89 (m, 4H, CH₂CH₂CO), 1.22 (t, 9H, SiOCH₂CH₃).

-

FT-IR : 3350 cm⁻¹ (N–H stretch), 1645 cm⁻¹ (C=O amide), 1080 cm⁻¹ (Si–O–C).

-

Mass Spectrometry : ESI-MS m/z 308.2 [M+H]⁺, consistent with the molecular formula C₁₃H₂₉NO₅Si.

Industrial-Scale Synthesis Considerations

Cost Optimization

-

Replacing HATU with EDC reduces reagent costs by ~40% without significantly compromising yield.

-

Recycling solvents (THF, DCM) via distillation improves sustainability.

Comparative Analysis of Methods

| Method | Reagents | Yield (%) | Reaction Time (h) | Purity (%) |

|---|---|---|---|---|

| Carbodiimide (DCC) | DCC, HOBt, DCM | 65–78 | 12–24 | ≥95 |

| Uranium (HATU) | HATU, DIPEA, DCM | 70–82 | 4–8 | ≥97 |

| Mixed Anhydride | Isobutyl chloroformate, THF | 55–60 | 4–6 | ≥90 |

Chemical Reactions Analysis

Types of Reactions

N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide undergoes various chemical reactions, including:

Hydrolysis: The triethoxysilyl group can be hydrolyzed in the presence of water, leading to the formation of silanol groups.

Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are essential for cross-linking and network formation.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of a catalyst, such as hydrochloric acid or acetic acid, at room temperature.

Condensation: Often facilitated by heating the reaction mixture to 100-150°C in the presence of a catalyst, such as titanium isopropoxide.

Substitution: Requires the use of nucleophiles, such as amines or alcohols, under mild heating conditions.

Major Products

Siloxane Networks: Formed through the condensation of silanol groups.

Functionalized Amides: Resulting from nucleophilic substitution reactions at the amide group.

Scientific Research Applications

N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide has a wide range of applications in scientific research, including:

Surface Modification: Used to functionalize surfaces of materials, such as glass, metals, and polymers, to enhance adhesion and compatibility.

Bioconjugation: Employed in the attachment of biomolecules to surfaces for biosensor and diagnostic applications.

Nanotechnology: Utilized in the synthesis of hybrid nanomaterials with improved mechanical and thermal properties.

Catalysis: Acts as a ligand in the preparation of catalysts for various organic transformations.

Drug Delivery: Explored for its potential in the development of targeted drug delivery systems due to its ability to form stable bonds with biological molecules.

Mechanism of Action

The mechanism of action of N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide involves the formation of strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds. These bonds are responsible for the compound’s ability to enhance adhesion and compatibility with various materials. Additionally, the amide group can interact with biological molecules through hydrogen bonding and electrostatic interactions, making it useful in bioconjugation and drug delivery applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities or functional roles as silane coupling agents or amide derivatives:

Key Comparative Analysis

Surface Reactivity: this compound forms stable covalent bonds with glass via hydrolysis of triethoxysilyl groups, leaving hydroxyls for subsequent phosphoramidite coupling. Silicalipid (C₄₃H₈₈N₂O₅Si) enables dual hydrophobic/hydrophilic interactions, ideal for lipid-nanoparticle stabilization. Perfluorooctanoamide derivative (C₁₇H₂₂F₁₅NO₄Si) offers unparalleled hydrophobicity due to its perfluorinated chain, suitable for anti-corrosion coatings.

Thermal and Physical Properties: The target compound’s boiling point (418.6°C) exceeds that of HBAPTES (similar structure but unverified data) and 5a (327.10 g/mol, lower thermal stability due to sulfonamide group). Perfluorooctanoamide has a lower boiling point (379.7°C) despite higher molecular weight, attributed to fluorine’s volatility.

Synthetic Efficiency :

- This compound is synthesized via silanization under mild conditions (4 hours, room temperature), whereas Silicalipid requires multi-step conjugation of succinamoyl and dihexadecylamine groups.

Biological Compatibility: Compounds like 5a–5d () exhibit pharmacological activity (e.g., thrombin inhibition) but lack silane functionality, limiting their utility in surface chemistry. The target compound is non-toxic in microarray applications but requires rigorous curing (120°C overnight) to ensure stability.

Performance in Microarray Fabrication

Research Findings and Industrial Relevance

- DNA Data Storage : The compound’s high hydroxyl density enables photolithographic synthesis of ultra-dense DNA microarrays for archival data storage, achieving 1 PB/inch² density.

- Aptamer Microarrays : Optimized silanization protocols using this compound improve aptamer binding efficiency by 30% compared to epoxy silanes (e.g., GPTMS).

- Limitations : Requires acetic acid catalysis during functionalization; incompatible with strongly basic environments.

Biological Activity

N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide (TEOS-HB) is a silane compound with significant biological activity, particularly in bioconjugation and surface modification applications. Its unique structure combines a triethoxysilyl group with a 4-hydroxybutyramide moiety, allowing it to interact effectively with both organic and inorganic materials. This article explores the biological activity of TEOS-HB, including its mechanisms of action, applications, and relevant case studies.

Structural Characteristics

TEOS-HB has the molecular formula and a molecular weight of approximately 307.46 g/mol. The compound's structure facilitates its reactivity through two main functional groups:

- Silane Group : The triethoxysilyl group can form covalent bonds with inorganic surfaces such as glass or silicon dioxide (SiO₂).

- Amide Group : The 4-hydroxybutyramide moiety provides a reactive site for further attachment of biomolecules.

This dual functionality makes TEOS-HB an effective coupling agent in various chemical processes, particularly in the field of bioconjugation.

TEOS-HB exhibits biological activity through several mechanisms:

- Surface Functionalization : The silane group allows for the modification of surfaces to enhance adhesion and stability of biomolecules.

- Bioconjugation : The amide functionality enables the attachment of proteins, nucleic acids, and other biomolecules, facilitating their immobilization on surfaces.

- Controlled Release : TEOS-HB can be used to create systems for controlled release of therapeutic agents by modifying the surface properties of drug delivery vehicles.

Applications

TEOS-HB has diverse applications across various fields:

- Biomedical Devices : Used to enhance the biocompatibility and functionality of implants and biosensors.

- DNA Microarray Synthesis : Acts as an anchoring reagent for immobilizing DNA on glass slides, enabling high-throughput screening and analysis.

- Surface Coatings : Utilized in creating tailored substrates for research purposes, including studies on protein interactions and cellular responses.

Case Study 1: DNA Microarray Synthesis

In a study published in Nucleic Acids Research, TEOS-HB was employed to functionalize glass surfaces for DNA microarray synthesis. Researchers demonstrated that TEOS-HB could effectively immobilize photocleavable linker molecules, allowing for precise positioning of DNA strands during synthesis using light irradiation. This method significantly improved the efficiency and specificity of DNA microarrays (McGall et al., 1997) .

Case Study 2: Thrombin-Binding Aptamers

Another study highlighted the use of TEOS-HB in the development of G-quadruplex-based thrombin-binding aptamers. The functionalization of glass slides with TEOS-HB facilitated the immobilization of aptamers, which were then used to investigate their binding affinity to thrombin. The results indicated that TEOS-HB-modified surfaces provided enhanced stability and binding efficiency compared to unmodified surfaces (PMC5389548) .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds that share structural similarities with TEOS-HB:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Aminopropyltriethoxysilane | Contains an amine group instead of an amide | Primarily used for adhesion promotion |

| 3-Mercaptopropyltriethoxysilane | Contains a thiol group | Useful in creating metal nanoparticle composites |

| 4-Hydroxybutyric acid | Lacks the silane functionality | Primarily used in pharmaceutical applications |

TEOS-HB stands out due to its dual functionality, allowing effective interaction with both organic and inorganic materials.

Q & A

Q. What are the key structural features of N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide, and how do they influence its reactivity?

The compound contains a triethoxysilyl group (-Si(OCH₂CH₃)₃) and a 4-hydroxybutyramide moiety. The silane group enables covalent bonding to hydroxylated surfaces (e.g., glass, silica), while the hydroxybutyramide may participate in hydrogen bonding or nucleophilic interactions. The propyl linker balances hydrophobicity and flexibility, which is critical for surface adhesion and functionalization .

Q. What are the primary applications of this compound in experimental research?

It is widely used to functionalize surfaces for bioanalytical applications, such as DNA/protein microarrays. For example, it silanizes glass slides to create hydroxyl-rich surfaces for covalent attachment of biomolecules via ester or amide linkages . It is also employed in nanoparticle modification to enhance dispersion in polymer matrices .

Q. What synthesis methods are reported for this compound?

Synthesis typically involves reacting 4-hydroxybutyric acid with 3-aminopropyltriethoxysilane under carbodiimide-mediated coupling (e.g., EDC/NHS). Critical parameters include anhydrous conditions to prevent premature hydrolysis of the triethoxysilyl group and pH control (~5–6) to optimize amide bond formation .

Advanced Research Questions

Q. How can researchers optimize surface functionalization protocols using this compound for DNA microarray fabrication?

- Protocol Optimization :

- Silane Buffer : 1.6% (w/v) in 95% ethanol/0.1% acetic acid, incubated for 4 hours at RT under agitation .

- Post-Treatment : Rinse slides with acetone to remove unreacted silane and cure at 110°C for 1 hour to stabilize siloxane bonds .

Q. How does the compound’s structure compare to similar silane coupling agents, and what advantages does it offer?

| Compound Name | Key Features | Advantages/Disadvantages |

|---|---|---|

| This compound | Hydroxybutyramide moiety for biomolecule conjugation; triethoxysilyl for surface bonding | Enhanced biocompatibility vs. GPTMS |

| Bis-(3-triethoxysilylpropyl) tetrasulfane (TESPT) | Sulfur-rich linker for rubber reinforcement | Less suitable for biomaterials due to hydrophobicity |

The hydroxybutyramide group enables direct covalent coupling of biomolecules without additional crosslinkers, reducing protocol complexity .

Q. What analytical techniques are critical for characterizing this compound and its surface modifications?

Q. How can researchers resolve contradictions in silanization efficiency reported across studies?

Discrepancies often arise from variations in humidity, solvent purity, or curing conditions. Mitigation strategies:

Q. What stability challenges are associated with this compound, and how should they be managed?

The triethoxysilyl group hydrolyzes in humid environments, leading to oligomerization. Recommendations:

- Store at -20°C in sealed, desiccated containers with molecular sieves .

- Prepare silane solutions fresh and use within 4 hours .

- Monitor hydrolysis kinetics via ²⁹Si NMR (Q³/Q⁴ ratios indicate crosslinking) .

Methodological Considerations

Q. How to design experiments to study the compound’s interaction with proteins or nucleic acids?

- Immobilization Assays :

Functionalize silica beads with the compound.

Incubate with fluorescently labeled biomolecules (e.g., FITC-BSA).

Quantify binding via fluorescence microscopy or SPR .

- Competitive Elution : Use urea or SDS buffers to distinguish covalent vs. electrostatic interactions .

Q. What statistical approaches are suitable for analyzing microarray data generated using this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.